Spinosyn A 17-pseudoaglycone

Description

Chemical Hydrolysis Pathways

The primary method for generating spinosyn A 17-pseudoaglycone is through chemical hydrolysis, a process that selectively targets and cleaves one of the two sugar molecules attached to the spinosyn A core.

This compound is formed by the selective acid-catalyzed hydrolysis of spinosyn A. This process specifically removes the forosamine (B98537) sugar from the C-17 position of the tetracyclic macrolide core. vulcanchem.comsmolecule.com The hydrolysis is achieved under mild acidic conditions, which preferentially cleaves the more labile forosamine saccharide while leaving the tri-O-methylrhamnose at the C-9 position intact. vulcanchem.com This selective cleavage is a critical step in both laboratory synthesis and as a natural degradation pathway. vulcanchem.com

The rate and extent of spinosyn A hydrolysis are influenced by factors such as pH and temperature. While spinosyns A and D are stable in solutions with a pH of 5 and 7, some degradation occurs at a pH of 9. apvma.gov.au More vigorous acidic conditions are required to hydrolyze the tri-O-methylrhamnose at the 9-position to yield the full aglycone. medkoo.com For instance, heating spinosyn A in 1 N H₂SO₄ at 80°C for 2 hours results in the formation of the 17-pseudoaglycone. acs.org Hydrolytic degradation is generally considered a less significant dissipation route compared to photolysis, with observed half-lives of approximately 8 months under highly basic conditions. acs.org

Table 1: Hydrolysis Conditions for Spinosyn Derivatives

| Parent Compound | Product | Reagents and Conditions | Reference |

|---|---|---|---|

| Spinosyn A | This compound | Mild acid hydrolysis | vulcanchem.comsmolecule.com |

| Spinosyn A | This compound | 1 N H₂SO₄, 80°C, 2 hours | acs.org |

| This compound | Spinosyn A aglycone | More vigorous acidic conditions | medkoo.com |

| Spinosyn A | Spinosyn A aglycone and D-forosamine | Two-step hydrolysis under different acidic conditions | beilstein-journals.org |

The selective removal of the forosamine sugar is a key characteristic of the hydrolysis of spinosyn A. This amino sugar is considered essential for the potent insecticidal activity of the parent compound. vulcanchem.com Its cleavage from the C-17 position results in this compound, a compound with significantly reduced insecticidal properties. vulcanchem.com This hydrolytic cleavage can be achieved with an 89% yield through acidic treatment.

Enzymatic Derivation Mechanisms

In addition to chemical methods, enzymatic processes involved in the biosynthesis of spinosyn A also provide insights into the formation of its pseudoaglycone.

The biosynthesis of spinosyn A involves a series of enzymatic steps, including the attachment of sugar moieties by glycosyltransferases (GTs). nih.gov The spinosyn biosynthetic gene cluster contains genes encoding for these enzymes. google.com Specifically, the rhamnose sugar is attached first, followed by methylation to form the pseudoaglycone, and then the final attachment of forosamine is catalyzed by the forosaminyltransferase, SpnP. nih.govwiley.com This sequential process highlights the 17-pseudoaglycone as a direct precursor to spinosyn A in the biosynthetic pathway. nih.govacs.org The enzyme SpnG is the rhamnosyltransferase responsible for attaching L-rhamnose to the aglycone. nih.gov

The activity of the glycosyltransferase SpnP has been studied through reverse glycosyl transfer assays. acs.org In these experiments, spinosyn A is incubated with SpnP and a surplus of the donor substrate precursor, TDP. acs.org The enzymatic reaction leads to the removal of the forosamine from spinosyn A, thereby forming the 17-pseudoaglycone. acs.org This reverse reaction demonstrates the catalytic capability of SpnP and confirms its role in the final glycosylation step of spinosyn A biosynthesis. acs.orgacs.org While SpnP can function without an auxiliary protein, its activity is thought to be facilitated by such a protein in vivo. acs.orgacs.org

Chemoenzymatic Approaches to this compound Production

Chemoenzymatic synthesis has emerged as a powerful strategy for the production of complex natural products like Spinosyn A and its derivatives. This approach strategically combines the efficiency and selectivity of enzymatic reactions with the versatility of traditional chemical synthesis to overcome the challenges associated with purely chemical or biological methods. nih.gov The production of this compound is a key step in several chemoenzymatic routes toward the total synthesis of Spinosyn A. vulcanchem.com

A significant chemoenzymatic strategy involves the synthesis of a polyketide aglycone through chemical methods, followed by a series of enzymatic modifications to construct the more complex pseudoaglycone. This hybrid approach leverages the ability of enzymes to perform highly specific reactions, such as glycosylation and methylation, on a chemically synthesized core structure.

One documented chemoenzymatic total synthesis of Spinosyn A highlights the central role of the 17-pseudoaglycone. utexas.edu In this process, a cyclic precursor is first assembled using established organic synthesis techniques, including Stille coupling, Julia-Kocienski olefination, and Yamaguchi macrolactonization. chemistryviews.org This synthetic precursor then undergoes a one-pot reaction with a cocktail of eight different enzymes. chemistryviews.org This enzymatic cascade facilitates a series of complex transformations, ultimately yielding the this compound. chemistryviews.org

The final step in this chemoenzymatic sequence to generate Spinosyn A involves the chemical forosamylation of the enzymatically produced 17-pseudoaglycone. utexas.edu While the enzymatic glycosylation at the C9 position to form the pseudoaglycone is successful, the final attachment of forosamine at the C17 position is accomplished chemically. chemistryviews.org

Key Research Findings in Chemoenzymatic Production:

Researchers have successfully demonstrated the feasibility of a one-pot enzymatic reaction to produce the 17-pseudoaglycone from a chemically synthesized cyclic precursor. chemistryviews.org This multi-enzyme system showcases the potential for streamlining the synthesis of complex intermediates. The following table summarizes a notable chemoenzymatic approach.

| Production Step | Method | Key Transformations | Outcome | Reference |

| Precursor Synthesis | Chemical Synthesis | Stille coupling, Julia-Kocienski olefination, Yamaguchi macrolactonization | Cyclic Precursor | chemistryviews.org |

| Pseudoaglycone Formation | One-Pot Enzymatic Reaction | Reactions catalyzed by SpnF, SpnG, SpnH, SpnI, SpnJ, SpnK, SpnL, and SpnM | This compound | chemistryviews.org |

| Final Product Formation | Chemical Synthesis | Forosamylation | Spinosyn A | utexas.edu |

Further research has also explored the use of specific enzymes in a more targeted fashion. For instance, the spinosyn glycosyltransferase SpnP has been investigated for its role in transferring deoxysugars to the C17 position of the pseudoaglycone. rsc.org Co-expression of SpnP with genes from deoxyhexose biosynthesis pathways in a host organism like Saccharopolyspora erythraea has resulted in the production of novel spinosyn analogues. rsc.org

The enzymes involved in the post-PKS (Polyketide Synthase) modifications are crucial for the structural complexity of spinosyns. nih.gov Understanding the function and substrate specificity of these enzymes, such as the rhamnosyltransferase SpnG, is vital for developing more efficient chemoenzymatic processes. researchgate.netnih.gov SpnG is responsible for the initial glycosylation at the 9-OH position of the spinosyn aglycone. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,25+,27+,30+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCLXDPNSMLYPU-YDZPRSSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001029382 | |

| Record name | A 83543A pseudoglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131929-68-5 | |

| Record name | A 83543A pseudoglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Properties

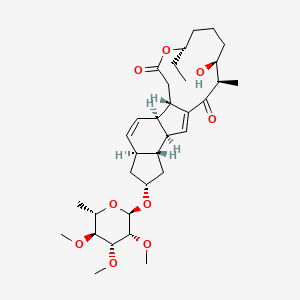

Detailed Chemical Structure of Spinosyn A 17-Pseudoaglycone

This compound possesses a complex tetracyclic macrolide core, which is a perhydro-as-indacene system fused to a 12-membered macrocyclic lactone. wikipedia.org The defining structural feature is the presence of a tri-O-methyl-L-rhamnose sugar attached at the C-9 position of the tetracyclic system, while the C-17 position bears a hydroxyl group, resulting from the hydrolysis of the forosamine (B98537) moiety from spinosyn A. vulcanchem.com

The systematic IUPAC name for this compound is (1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-Ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.0²,¹⁰.0⁵,⁹]docosa-3,11-diene-13,21-dione. vulcanchem.com The stereochemistry of the molecule is complex, with multiple chiral centers that are critical for its three-dimensional structure.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a white solid that is soluble in organic solvents such as methanol (B129727), ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). vulcanchem.comtoku-e.com

| Property | Value |

| Molecular Formula | C₃₃H₅₀O₉ |

| Molecular Weight | 590.74 g/mol |

| Appearance | White solid |

| Solubility | Soluble in methanol, ethanol, DMF, DMSO |

Comparative Analysis of Structural Features with Spinosyn A

The primary structural difference between this compound and its parent compound, Spinosyn A, lies in the substitution at the C-17 position. The following table provides a direct comparison of their key structural features.

| Feature | Spinosyn A | This compound |

| Molecular Formula | C₄₁H₆₅NO₁₀ | C₃₃H₅₀O₉ |

| Molecular Weight | 731.96 g/mol | 590.74 g/mol |

| Sugar at C-9 | Tri-O-methyl-L-rhamnose | Tri-O-methyl-L-rhamnose |

| Sugar at C-17 | D-forosamine | Absent (hydroxyl group) |

This single structural modification has a profound impact on the biological activity of the molecule.

Biosynthetic Context of Spinosyn a 17 Pseudoaglycone

Overview of Spinosyn A Biosynthetic Pathway in Saccharopolyspora spinosa

The biosynthesis of spinosyn A is a complex process orchestrated by a suite of enzymes encoded by the spinosyn (spn) gene cluster. researchgate.net It commences with the assembly of a polyketide backbone by a type I polyketide synthase (PKS). researchgate.netnih.gov This initial structure undergoes a series of intricate post-PKS modifications, including cyclizations and tailoring reactions, to form the characteristic tetracyclic aglycone core of spinosyn A. nih.govnih.govutexas.edu The pathway involves the sequential attachment of two deoxy-sugars: first, a tri-O-methylrhamnose at the C-9 position, followed by the attachment of forosamine (B98537) at the C-17 position. asm.org The genes responsible for these post-PKS modifications are organized into several operons, indicating a tightly regulated process. nih.gov

Intermediate Role of Spinosyn A 17-Pseudoaglycone in Terminal Glycosylation

This compound is the penultimate intermediate in the spinosyn A biosynthetic pathway. nih.govresearchgate.net Its formation marks the completion of the aglycone's core structure and the attachment and subsequent methylation of the rhamnose sugar. asm.orgresearchgate.net This pseudoaglycone then serves as the specific acceptor substrate for the final glycosylation event. nih.govresearchgate.net The attachment of forosamine to the 17-hydroxyl group of the pseudoaglycone is the terminal step, converting it into the final product, spinosyn A. nih.govresearchgate.net The absence of the forosamine moiety renders this compound significantly less insecticidally active, highlighting the critical role of this final glycosylation step for the compound's bioactivity. vulcanchem.comtoku-e.com

Enzymatic Tailoring Steps Leading to the Pseudoaglycone Intermediate

The formation of this compound is the culmination of a series of precisely controlled enzymatic reactions that modify the initial polyketide structure.

Post-Polyketide Synthase (PKS) Modifications of the Aglycone Core

Following the synthesis of the polyketide chain by the PKS, a cascade of enzymatic modifications begins. nih.gov These post-PKS modifications are crucial for creating the complex tetracyclic framework of the spinosyn aglycone. nih.govutexas.edu Key enzymes involved in this process include SpnJ, SpnM, SpnF, and SpnL. nih.govnih.gov The process is initiated by the SpnJ-catalyzed dehydrogenation at C-15, which is followed by a 1,4-dehydration catalyzed by SpnM. nih.gov This leads to an intermediate that undergoes a transannular [4+2]-cycloaddition, a reaction that can be facilitated by SpnF, to form a tricyclic structure. nih.gov Subsequent rhamnosylation by SpnG and a final C-C bond formation between C-2 and C-14 catalyzed by SpnL results in the tetracyclic core. nih.govresearchgate.net The attached rhamnose moiety is then permethylated by the sequential action of three S-adenosylmethionine (SAM)-dependent methyltransferases: SpnI, SpnK, and SpnH, to yield the pseudoaglycone. nih.govresearchgate.net

Specificity of SpnP in Forosamine Transfer to the Pseudoaglycone Acceptor

The final step in the biosynthesis of spinosyn A is the transfer of forosamine to the 17-hydroxyl group of this compound, a reaction catalyzed by the glycosyltransferase SpnP. nih.govresearchgate.netnih.gov SpnP exhibits a high degree of specificity for its pseudoaglycone acceptor substrate. nih.govnih.gov Structural studies of SpnP reveal a specific binding pocket for the pseudoaglycone, ensuring the precise attachment of forosamine. nih.govnih.gov Interestingly, sequence analysis suggests that SpnP may require an auxiliary protein for full activation, although the gene for such a protein has not been identified within the spinosyn biosynthetic gene cluster. nih.govnih.gov Despite this, SpnP can function without an auxiliary protein, though its efficiency is likely enhanced by one. nih.gov

Chemical Synthesis and Derivatization Strategies

Total and Semisynthetic Routes to Spinosyn A 17-Pseudoaglycone

The generation of this compound can be achieved through both total synthesis of the entire spinosyn A molecule followed by hydrolysis, or more commonly, through semisynthesis starting from the naturally produced spinosyn A. vulcanchem.comnih.govnih.gov

The total synthesis of spinosyn A, and by extension its pseudoaglycone, is a complex undertaking due to its unique 5,6,5,12-fused tetracyclic ring system and multiple stereocenters. nih.govnih.gov Synthetic strategies have been developed that feature key catalytic transformations to construct this intricate macrolactone core. nih.govacs.orgnih.gov

One efficient approach involves a highly convergent and modular synthesis. nih.govacs.orgnih.gov Key steps in this process include:

An organocatalyzed intramolecular Diels-Alder reaction to form the trans 5,6-fused ring system with high diastereoselectivity. nih.gov

A gold-catalyzed propargylic acetate (B1210297) rearrangement. nih.govnih.gov

A palladium-catalyzed carbonylative Heck macrolactonization to form the 12-membered macrolactone. nih.govacs.orgnih.gov

Once the tetracyclic core is assembled, the tri-O-methyl-L-rhamnose moiety is installed at the C-9 position. nih.gov Subsequent removal of a protecting group yields the this compound. nih.gov This modular approach allows for the synthesis of various analogs by modifying the building blocks. nih.govacs.orgnih.gov

Another strategy for the synthesis of the spinosyn A pseudoaglycone involves a tandem macrocyclization and transannular Diels-Alder reaction, along with a vinylogous Morita-Baylis-Hillman reaction. pnas.org

Semisynthetic routes to the pseudoaglycone are more direct, involving the selective hydrolysis of the forosamine (B98537) sugar from spinosyn A. vulcanchem.comnih.gov This is typically achieved under mild acidic conditions, which preferentially cleaves the more labile glycosidic bond at the C-17 position while leaving the rhamnose sugar at the C-9 position intact. nih.govnih.gov

A chemoenzymatic approach has also been developed, combining chemical synthesis of the polyketide aglycone with enzymatic glycosylation and methylation to form the pseudoaglycone.

The stereoselective installation of the β-D-forosamine unit at the C-17 hydroxyl group of the pseudoaglycone to regenerate spinosyn A is a significant synthetic challenge. nih.govpnas.org The steric hindrance around the C-17 hydroxyl group and the nature of the 2-deoxy sugar make it difficult to achieve the desired β-glycoside with high selectivity. nih.govpnas.org

Early attempts at glycosylation often resulted in low yields and favored the formation of the undesired α-isomer. nih.govpnas.org For instance, the use of a silver zeolite-catalyzed glycosylation with an N-Fmoc protected glycosyl bromide donor gave a 1:6 mixture of β/α-glycosides. nih.gov Similarly, an AgOTf-catalyzed glycosylation with a glycosyl sulfide (B99878) donor produced a 2:3 mixture of β/α isomers in low yield. nih.gov

To overcome these challenges, new methods have been developed:

Roush's approach utilized a 2-acetate (B119210) glycosyl imidate donor, which circumvents the stereoselectivity issue but requires a lengthy synthesis for the donor itself. nih.govpnas.org

Yu's gold-catalyzed glycosylation has shown promise in favoring β-selectivity, providing the desired product in good yield. nih.govnih.gov

Another strategy involves the use of a glycosyl imidate with a C(2″)-OAc directing group to control the stereochemistry of the glycosidation step, affording the β-glycoside in high yield and selectivity. pnas.orgarkat-usa.org

These advancements in glycosylation techniques are crucial for the efficient synthesis of spinosyn A and its analogs from the 17-pseudoaglycone.

Synthetic Modifications Utilizing this compound as a Precursor

This compound is a valuable starting material for creating a wide range of semi-synthetic spinosyn analogs, known as spinosoids. google.comresearchgate.net These modifications aim to explore the structure-activity relationships and develop new insecticides with improved properties. researchgate.net

One of the primary modification strategies involves replacing the native forosamine with other saccharides or non-sugar moieties at the C-17 position. google.comgoogle.com This is a key area of research as the nature of the substituent at this position significantly influences insecticidal activity. bioaustralis.comuniscience.co.kr

For example, the synthesis of Spinosyn G was achieved by coupling this compound with an N-protected dihydropyran derived from methyl l-ossaminide. researchgate.netacs.orgacs.org This resulted in a mixture of anomeric products, with the desired equatorial glycoside being the major product, which was then converted to Spinosyn G. researchgate.netacs.orgacs.org Other research has explored replacing the forosamine with a rhamnose derivative or other sugars and non-sugar moieties like esters and ethers. google.com

Examples of such modifications include:

Hydrogenation, epoxidation, and reduction of the double bond at the C13 and C14 positions. google.com

Addition of alkyl and nitrogen groups at various positions. google.com

Modification of the C5 and C6 positions with halogens, epoxides, and alkoxides. google.com

Elimination of the C17 substituent to introduce a double bond. google.com

Achieving regioselective functionalization of the complex pseudoaglycone moiety is crucial for synthesizing specific, targeted analogs. This allows for precise modifications at desired positions on the macrolide core or the rhamnose sugar. While the search results allude to various modifications, specific details on regioselective functionalization of the pseudoaglycone are not extensively detailed. However, the synthesis of Spinosyn G, which involves the specific coupling at the C-17 hydroxyl group, is an example of a regioselective reaction. researchgate.netacs.orgacs.org The ability to selectively hydrolyze the forosamine at C-17 to produce the pseudoaglycone is in itself a key regioselective transformation. nih.gov

Structural Elucidation Methodologies

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule. While crystal structures have been solved for related compounds like the spinosyn aglycone (AGL) and the parent compound Spinosad, specific crystallographic data for Spinosyn A 17-pseudoaglycone is not extensively detailed in the cited literature. nih.govgoogle.com However, the established methodologies provide a clear framework for how such an analysis would be conducted.

The initial and often most challenging step is the growth of high-quality, single crystals suitable for diffraction. For a compound like this compound, this would involve dissolving the purified white solid in an appropriate solvent system and inducing crystallization through techniques such as slow evaporation, vapor diffusion, or cooling. toku-e.comuniscience.co.krgoogle.com Once a suitable crystal is obtained, it would be mounted and subjected to X-ray diffraction. Data collection parameters, including the crystal system, space group, unit-cell dimensions, and diffraction intensity data, would be meticulously recorded.

For complex molecules where a similar structure is already known, molecular replacement is a powerful strategy for solving the phase problem in X-ray crystallography. In the case of this compound, the known crystal structure of the spinosyn aglycone could serve as a starting model. nih.gov This model would be rotationally and translationally positioned within the unit cell of the target crystal to best fit the observed diffraction data. Following a successful molecular replacement solution, the structural model would be refined using computational methods to improve the fit between the calculated and observed diffraction patterns, ultimately yielding a precise three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution, providing comprehensive information about the connectivity and stereochemistry of the molecule.

A full structural assignment is achieved by employing a suite of NMR experiments. google.com One-dimensional (1D) experiments like ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons. Two-dimensional (2D) techniques are then used to piece together the molecular framework. google.com A patent for a related spinosyn derivative details the use of a comprehensive set of these experiments for its structural study. google.com

Table 1: NMR Techniques for Structural Assignment

| NMR Experiment | Purpose in Structural Elucidation |

| ¹H-NMR | Provides chemical shifts and coupling constants for protons, revealing their local electronic environment and proximity to other protons. |

| COSY (Correlation Spectroscopy) | Identifies proton-proton (¹H-¹H) spin-coupling networks, allowing for the tracing of atom connectivity through covalent bonds. google.com |

| TOCSY (Total Correlation Spectroscopy) | Establishes correlations between all protons within a given spin system, useful for identifying complete subunits like the rhamnose moiety. google.com |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with its directly attached carbon atom, providing unambiguous ¹H-¹³C one-bond connections. google.com |

| HMBC (Heteronuclear Multiple Bond Correlation) | Detects longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different molecular fragments and establishing the overall tetracyclic structure. google.com |

NMR is particularly powerful for distinguishing between subtle isomeric differences. In studies of related spinosyn systems, specific NMR parameters were critical for differentiating between β and α isomers formed during electrophilic additions to the 5,6-double bond. nih.gov These distinguishing properties included the observation of a ¹³C gamma effect (a shielding effect on a carbon three bonds away) to C-11 and the measurement of the vicinal coupling constant between H-4 and H-5, which varies depending on the dihedral angle and thus the stereochemistry. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound and for its identification in complex mixtures. epa.govebi.ac.uk It is frequently coupled with liquid chromatography (LC) for enhanced separation and sensitivity. ebi.ac.uktandfonline.com

MS analysis plays a crucial role in confirming the identity of the pseudoaglycone. epa.gov In metabolism studies, mass spectrometry confirmed the conversion of the parent spinosyn compounds to their pseudoaglycones by identifying characteristic fragments. epa.gov The loss of the forosamine (B98537) moiety is a key indicator, while the retention of fragments associated with the rhamnose sugar confirms the structure of the 17-pseudoaglycone. epa.gov Furthermore, HPLC-tandem mass spectrometry (HPLC-MS/MS) has been established as a sensitive and accurate method for the quantitative determination of spinosyn residues, including the pseudoaglycone, in various samples. ebi.ac.uk

Table 2: Applications of Mass Spectrometry in the Study of this compound

| Application | Description |

| Molecular Weight Confirmation | Provides the exact mass and confirms the molecular formula, C₃₃H₅₀O₉ (MW: 590.7 g/mol ). toku-e.comuniscience.co.krcaymanchem.comsmolecule.com |

| Structural Confirmation | MS/MS fragmentation analysis identifies characteristic pieces of the molecule, confirming the loss of forosamine and the presence of the rhamnose sugar. epa.gov |

| Metabolite Identification | Used in metabolism studies to identify this compound as a degradation product of Spinosyn A. epa.gov |

| Quantitative Analysis | HPLC-MS/MS methods are used for the sensitive and accurate quantification of residues in environmental and food samples. ebi.ac.uk |

| Biomarker Detection | LC-MS-based metabolomics has identified the pseudoaglycone as a key biomarker in the analysis of Saccharopolyspora spinosa fermentation. tandfonline.com |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. In the case of this compound, HRMS, particularly utilizing electrospray ionization (ESI), has been pivotal in confirming its molecular formula. Current time information in Bangalore, IN.

The analysis of novel spinosyn compounds relies on a combination of techniques, including UV chromophore analysis, mass, and mass spectral fragmentation. googleapis.com HRMS provides a highly accurate mass measurement of the parent ion, which allows for the calculation of a single, unique molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₃H₅₀O₉ | vulcanchem.comtoku-e.comcaymanchem.com |

| Molecular Weight | 590.7 g/mol | vulcanchem.comtoku-e.comcaymanchem.com |

| Ionization Mode | Electrospray Ionization (ESI) | google.com |

This precise data is the first critical step in the structural elucidation process, providing a definitive framework for further spectroscopic analysis.

Fragmentation Pattern Analysis for Structural Features

Beyond determining the molecular formula, mass spectrometry offers deep insights into a molecule's structure through the analysis of its fragmentation patterns. When subjected to energy in a mass spectrometer, molecules break apart in predictable ways, and these fragments provide a roadmap to the compound's substructures.

For spinosyn analogues, mass spectral fragmentation is a key identification method. googleapis.com While specific fragmentation data for this compound is not extensively detailed in publicly available literature, the general fragmentation behavior of spinosyns provides valuable clues. The process typically involves the cleavage of glycosidic bonds and fragmentation within the polyketide core. The detection and quantification of this compound in various samples are often achieved through chromatographic methods coupled with mass spectrometry, highlighting the importance of its unique fragmentation pattern for identification. vulcanchem.com

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. Both ¹H and ¹³C NMR spectroscopy have been instrumental in the characterization of spinosyn compounds and their derivatives. google.com

While a complete, publicly available ¹H and ¹³C NMR dataset specifically for this compound is scarce, data from closely related structures, such as other spinosyn pseudoaglycones, offer significant insights into its spectral characteristics. For instance, the ¹H and ¹³C NMR spectral data for 16-desmethyl spinosyn D 17-pseudoaglycone have been reported in detail. googleapis.com

Furthermore, ¹³C NMR data is available for a synthetic intermediate of Spinosyn G, which shares the same tetracyclic core and the tri-O-methyl-L-rhamnose moiety with this compound. researchgate.net This allows for a comparative analysis to assign the chemical shifts of the carbon atoms in the core structure and the rhamnose sugar of this compound with a high degree of confidence.

Table 2: Representative ¹³C NMR Spectral Data for a Closely Related Spinosyn Pseudoaglycone Moiety

| Position | ¹³C Chemical Shift (ppm) |

| 1 | 172.5 |

| 2a | 34.0 |

| 2b | 3.13 |

| 3 | 47.7 |

| 4 | 42.4 |

| 5 | 147.7 |

| 6 | 129.7 |

| 7 | 46.7 |

| 8 | 34.9 |

| 9 | 82.7 |

| 10 | 41.9 |

| 11 | 43.8 |

| 12 | 37.8 |

| 13 | 129.4 |

| 14 | 144.4 |

| 15 | 49.9 |

| 16 | 48.0 |

| 17 | 70.3 |

| 18 | 21.3 |

| 19 | 14.7 |

| 20 | 9.8 |

| 21 | 17.4 |

| 1' | 99.0 |

| 2' | 81.9 |

| 3' | 81.5 |

| 4' | 78.2 |

| 5' | 68.4 |

| 6' | 18.2 |

| 2'-OCH₃ | 59.4 |

| 3'-OCH₃ | 61.3 |

| 4'-OCH₃ | 58.1 |

| Data adapted from a related spinosyn pseudoaglycone for illustrative purposes. googleapis.comresearchgate.net |

The combination of these powerful analytical techniques—high-resolution mass spectrometry for elemental composition, fragmentation analysis for substructural information, and NMR spectroscopy for detailed connectivity and stereochemistry—has been essential in the complete and unambiguous structural elucidation of this compound. This foundational knowledge is critical for further research into its properties and potential applications.

Biological Activity and Structure Activity Relationships Sar

Assessment of Insecticidal Activity in Target Organisms

The insecticidal properties of Spinosyn A 17-pseudoaglycone are markedly different from its parent compound, Spinosyn A.

Table 1: Comparative Insecticidal Activity

The dramatic decrease in insecticidal potency of this compound is directly attributed to the absence of the forosamine (B98537) moiety. vulcanchem.combioaustralis.comtoku-e.com This amino sugar, attached at the 17-position of the tetracyclic macrolide core, is considered essential for the potent insecticidal activity of the spinosyn family of compounds. vulcanchem.comresearchgate.net Its removal results in a molecule that is only weakly active, highlighting the forosamine group as a key pharmacophore. vulcanchem.comsmolecule.com Further hydrolysis of this compound to remove the tri-O-methylrhamnose at the 9-position results in Spinosyn A aglycone, which has no insecticidal activity at concentrations up to 64 ppm. nih.govmedkoo.com This demonstrates that both sugar moieties are crucial for the compound's potent biological effects. researchgate.net

Contributions to Enzyme Functionality and Inhibition Studies

Despite its lack of significant insecticidal activity, this compound is a valuable tool in biochemical research, particularly in the study of the enzymes involved in spinosyn biosynthesis.

This compound serves as a key substrate or product in assays for several biosynthetic enzymes. For instance, it is the acceptor substrate for the forosaminyltransferase, SpnP, the enzyme that catalyzes the final step in Spinosyn A biosynthesis by attaching the forosamine sugar. acs.orgacs.orgresearchgate.net The activity of SpnP has been analyzed in the reverse direction by monitoring the formation of this compound from Spinosyn A. acs.org Furthermore, the presence of this compound was found to be beneficial for the crystallization of SpnP, leading to higher quality crystals for structural determination. acs.org It is also the product of the rhamnosyltransferase SpnG when the spinosyn aglycone is used as a substrate, and its formation is used to study the substrate specificity of SpnG. nih.govnih.gov

The use of this compound and its parent compound in enzymatic assays allows for the detailed investigation of enzyme-substrate interactions and catalytic mechanisms. For example, modeling studies of the SpnP ternary complex with TDP-d-forosamine and this compound have provided insights into the active site. acs.org These models suggest how the pseudoaglycone is positioned for the glycosyl transfer, with the rhamnose sugar pointing away from the active site and the 17-OH group positioned near the catalytic residues. acs.org Such studies are crucial for understanding how these complex enzymes recognize their specific substrates and catalyze the intricate reactions required to build the final natural product. The broader spinosyn biosynthetic pathway involves several other fascinating enzymes, including a [4+2]-cycloaddition-catalyzing enzyme, SpnF, and a Rauhut-Currier reaction-catalyzing enzyme, SpnL, whose mechanisms have been probed through various biochemical and isotopic labeling studies. pnas.orgacs.orgpnas.orgosti.gov

Structure-Activity Relationship (SAR) Investigations

Table 2: Compound Names Mentioned

Correlation between Structural Modifications and Biological Potency

Research Findings:

The core structure of spinosyns consists of a 21-carbon tetracyclic macrolide, a forosamine sugar attached at position 17, and a tri-O-methylrhamnose sugar at position 9. nih.govcotton.org Modifications at any of these key regions can lead to significant changes in insecticidal efficacy.

Forosamine Moiety (C-17): The removal of the forosamine sugar to create this compound leads to a near-complete loss of insecticidal activity. vulcanchem.combioaustralis.com For instance, against neonate larvae of the tobacco budworm (Heliothis virescens), Spinosyn A is highly active, whereas this compound is not lethal, with a reported 50% lethal concentration (LC50) value greater than 64 parts per million (ppm). vulcanchem.comcaymanchem.comcaymanchem.com This demonstrates that the forosamine moiety is essential for potent insecticidal action. vulcanchem.combioaustralis.com Minor modifications, such as the removal of the methyl groups on the forosamine nitrogen (as seen in Spinosyn B and C), only slightly reduce activity against lepidopteran pests. cotton.org

Tri-O-methylrhamnose Moiety (C-9): This sugar is also crucial for activity. researchgate.netasm.org Quantitative Structure-Activity Relationship (QSAR) studies have suggested that modifications to this rhamnosyl group can significantly influence potency. nih.gov For example, loss of the methyl group at the 3'-position (e.g., Spinosyn J) greatly diminishes activity. cotton.org Conversely, the development of second-generation spinosyns like spinetoram (B1464634) involved modifications to the 3'-O-methyl group of the rhamnose on spinosyn J and L, which led to improved insecticidal activity and a broader pest spectrum. nih.gov Further studies have shown that 2'-desmethoxy analogs can exhibit even greater potency than Spinosyn A, indicating that reduced polarity in this part of the molecule is favorable. nih.gov

Macrolide Core: Changes to the tetracyclic ring system also impact biological activity. cotton.org A reduction in the size of the alkyl groups at positions C-21 or C-16 can reduce activity by approximately tenfold. cotton.org Methylation at C-6 (the difference between Spinosyn A and Spinosyn D) has a minor impact, with Spinosyn D often showing slightly higher potency. asm.org Hydrogenation of the double bond at the 5,6-position was found to have a small detrimental effect on lepidopteran activity but improved activity against other pests like aphids and mites. cotton.org This modification was incorporated into the development of spinetoram. nih.gov

The following table summarizes the relative insecticidal activity of various spinosyn analogues against the tobacco budworm (Heliothis virescens), illustrating the impact of specific structural modifications.

**Table 1: Impact of Structural Modifications on Spinosyn Insecticidal Activity against *Heliothis virescens***

| Compound | Key Structural Modification from Spinosyn A | Relative Activity (LC50, ppm) |

|---|---|---|

| Spinosyn A | - (Parent Compound) | 0.47 |

| This compound | Removal of forosamine at C-17 | > 64 |

| Spinosyn D | Methylation at C-6 | 0.23 |

| Spinosyn H | Lacks methyl group at rhamnose 2'-position | 2.4 |

| Spinosyn J | Lacks methyl group at rhamnose 3'-position | 12 |

| Spinosyn K | Lacks methyl group at rhamnose 4'-position | 1.8 |

| Spinosyn B | Lacks one N-methyl group on forosamine | 0.7 |

Data sourced from multiple studies on spinosyn structure-activity relationships. cotton.org

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the spinosyn class of insecticides, three primary pharmacophoric elements have been identified as critical for their potent activity at the nicotinic acetylcholine (B1216132) receptor (nAChR). rsc.orgresearchgate.net

The Forosamine Sugar (at C-17): As demonstrated by the profound loss of activity in this compound, the amino sugar forosamine is an indispensable pharmacophoric element. bioaustralis.comresearchgate.netasm.org It is believed to be a key binding determinant at the nAChR site. The biosynthesis of spinosyns reflects this importance; the rhamnose sugar is attached first, followed by its methylation, creating the pseudoaglycone intermediate which then allows for the final attachment of forosamine. asm.orgnih.govasm.org

The Tri-O-methylrhamnose Sugar (at C-9): This neutral sugar is the second critical glycosidic component of the pharmacophore. researchgate.netasm.org While its removal also leads to a loss of activity, modifications to its methylation pattern have been a successful strategy for enhancing potency and broadening the activity spectrum, as seen in the development of spinetoram. nih.govnih.gov QSAR studies have highlighted that properties like lipophilicity and the dipole moment, which are heavily influenced by the substitution pattern on the rhamnose ring, are key predictors of biological activity. cotton.orgnih.gov

Environmental Fate and Degradation Pathways

Dissipation and Degradation in Aqueous Systems

In aquatic environments, the dissipation of Spinosyn A is a multifaceted process influenced by both abiotic and biotic factors. nih.gov While photolysis is the primary driver of degradation in the presence of sunlight, other processes contribute to its transformation. nih.gov Spinosad, the parent mixture, can partition from water to organic matter and sediment, though not so rapidly as to overshadow the effects of sunlight. nih.gov Biotic degradation also plays a role, albeit a lesser one compared to photolysis, becoming more significant in environments devoid of light. nih.gov

Abiotic Degradation Processes

Abiotic degradation, particularly through photolysis and hydrolysis, is a key factor in the breakdown of Spinosyn A and the subsequent formation of its metabolites.

Aqueous photolysis is the most significant pathway for the degradation of Spinosyn A in sunlit aquatic systems, with half-lives of less than a day to two days in summer sunlight. nih.gov In a laboratory study on aqueous photolysis, Spinosyn A degraded rapidly, leading to the formation of major metabolites, including a hydroxylated pseudoaglycone. nih.govapvma.gov.au Specifically, one photoproduct of spinosyn A, a hydroxylated pseudoaglycone, constituted 16% and 24% of the initial levels after 48 hours of exposure to sunlight. apvma.gov.au Another study identified a photoproduct as the pseudoaglycone of Spinosyn A with an added two hydrogens that saturate a double bond in the cyclopentane (B165970) ring. fao.org

Table 1: Photolytic Degradation of Spinosyn A in Aqueous Systems

| Study Type | Conditions | Key Findings | Reference |

| Laboratory Aqueous Photolysis | Sterile aqueous solution | Rapid degradation of Spinosyn A. | nih.gov |

| Laboratory Aqueous Photolysis | pH 7 buffer, natural sunlight | Half-life of Spinosyn A was 22.3 hours. | fao.org |

| Aquatic Photolysis | pH 7 buffer, 12:12 photo:scotophase | Half-life of Spinosyn A was 1.92 days. | apvma.gov.au |

Spinosyn A is formed through the selective hydrolysis of the forosamine (B98537) saccharide at the 17-position of Spinosyn A under mild acidic conditions. vulcanchem.comsmolecule.com This selective hydrolysis is possible because the forosamine moiety at the 17-position is more labile than the tri-O-methylrhamnose at the 9-position. vulcanchem.com

Hydrolysis of Spinosyn A is generally a slow process compared to photolysis. nih.gov Studies have shown that Spinosyns A and D are resistant to hydrolysis in sterile, buffered water at pH 5, with very slow hydrolysis occurring at pH 7 and 9. fao.org In one 30-day study, hydrolysis was insufficient to be observed at pH 5 and 7. fao.org While hydrolysis did occur at pH 9, the estimated half-lives were variable, ranging from 100 to 300 days. fao.org The hydrolytic degradation pathway involves the loss of the forosamine sugar. nih.gov

Table 2: Hydrolytic Stability of Spinosyn A

| pH | Temperature | Observation | Estimated Half-life | Reference |

| 5 | 25°C | Insufficient hydrolysis to be observed over 30 days. | - | fao.org |

| 7 | 25°C | Insufficient hydrolysis to be observed over 30 days. | - | fao.org |

| 9 | 25°C | Observable but variable hydrolysis. | 100-300 days | fao.org |

Biotic Degradation Processes

Biotic degradation, driven by microbial activity, is another pathway for the transformation of Spinosyn A in the environment, particularly in soil and sediment.

In laboratory studies, the degradation of Spinosad in soil appears to be primarily driven by aqueous and soil photolysis and aerobic metabolism. apvma.gov.au Under aerobic conditions, degradation is more extensive, leading to the loss of both the forosamine and rhamnose sugars. nih.gov In dark aerobic natural sediment-water systems, Spinosyn A exhibited medium to high persistence. nih.gov

Spinosyn A 17-pseudoaglycone is recognized as a significant metabolite of Spinosyn A in various environmental matrices. In studies on plant metabolism, the pseudoaglycone of Spinosyn A was found as a metabolite in cabbage leaves, accounting for 16-64% of the total radioactive residue, and in turnip roots and leaves, at up to 31% of the total radioactive residue. nih.gov This indicates that the formation of this compound is a relevant pathway in the environmental fate of Spinosyn A.

Stability during Agricultural Processing and Storage

The stability of spinosyn A and its degradation products, including this compound, during agricultural processing and storage is a critical factor in determining the final residue levels in consumer products. Research indicates that the parent compounds, spinosyn A and spinosyn D, exhibit notable stability under several common food processing conditions.

Studies have shown that both spinosyn A and spinosyn D are stable under pasteurization, boiling, and baking conditions. nih.govwiley.com However, more intense processing methods can lead to their degradation. Specifically, under sterilization conditions, both spinosyn A and spinosyn D have been observed to degrade, forming this compound and Spinosyn D 17-pseudoaglycone, respectively. nih.govwiley.com This degradation can account for up to 14% of the applied radioactivity. nih.govwiley.comnih.gov

The formation of this compound is primarily a result of the selective hydrolysis of the forosamine saccharide from the spinosyn A molecule, a reaction that occurs under acidic conditions. bioaustralis.comsmolecule.comvulcanchem.com This process involves the loss of the forosamine moiety, which is considered essential for the potent insecticidal activity of the parent compound. bioaustralis.comvulcanchem.com

In specific commodities, the formation of pseudoaglycones has been observed. For instance, in cabbage leaves, the pseudoaglycone of spinosyn A (PsA) metabolite was found to constitute between 16% and 64% of the total radioactive residue. nih.gov

Regarding storage, the stability of spinosad residues is time and temperature-dependent. A study on blueberry homogenate spiked with spinosad and stored at -20°C for 141 days showed that between 69% and 97% of the spinosad remained. fao.org The stability of diluted spinosad spray mixes is also a consideration; they can reportedly be stored for up to 72 hours without a loss of activity. apvma.gov.au However, the duration of storage is a critical parameter. An additional processing study on wheat, maize, and rice was deemed invalid because the samples were stored for a period that exceeded the demonstrated storage stability, underscoring the potential for degradation over time. nih.govwiley.com

Interactive Data Tables

Table 1: Stability of Spinosyn A under Various Agricultural Processing Conditions

| Process | Stability of Spinosyn A | Formation of this compound | Source |

|---|---|---|---|

| Pasteurization | Stable | Not significant | nih.gov, wiley.com, nih.gov |

| Boiling | Stable | Not significant | nih.gov, wiley.com, nih.gov |

| Baking | Stable | Not significant | nih.gov, wiley.com, nih.gov |

| Sterilization | Degrades | Formed (up to 14% of applied radioactivity) | nih.gov, wiley.com, nih.gov |

Table 2: Formation of this compound in a Specific Commodity

| Commodity | Metabolite Formed | Percentage of Total Radioactive Residue (TRR) | Source |

|---|

Table 3: Storage Stability of Spinosad Residues

| Commodity/Form | Storage Temperature | Duration | Observed Stability | Source |

|---|---|---|---|---|

| Blueberry Homogenate | -20°C | 141 days | 69% - 97% of spiked spinosad remained | fao.org |

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is central to the analysis of Spinosyn A 17-pseudoaglycone, providing the necessary resolution to separate it from the parent compound, other metabolites, and matrix interferences.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and purity assessment of this compound. uniscience.co.krbioaustralis.com Its suitability stems from the compound's high molecular weight and low volatility, making it amenable to liquid-phase separation.

Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and/or methanol (B129727) with water or a buffer. nih.govepa.gov This method allows for the effective separation of the pseudoaglycone from the more polar Spinosyn A and other related spinosyns. The purity of this compound standards is frequently reported to be greater than 95% as determined by HPLC analysis. uniscience.co.krbioaustralis.com

Detection is often achieved using an ultraviolet (UV) detector, typically set at a wavelength around 250 nm, where the spinosyn chromophore absorbs light. epa.govnih.gov In research settings, HPLC is used to monitor chemical reactions, such as the acid hydrolysis of Spinosyn A to its 17-pseudoaglycone. nih.govnih.gov For more complex matrices or lower concentrations, HPLC coupled with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity. fao.orgnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Spinosyn-Related Compounds

| Parameter | Typical Setting |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Methanol/Water with buffer (e.g., ammonium (B1175870) acetate) |

| Detection | UV at 250 nm or Mass Spectrometry (MS) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

This table represents typical conditions used for spinosyn analysis, which are applicable to the pseudoaglycone. epa.govhelixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. uoguelph.ca Due to its high molecular weight and non-volatile nature, this compound itself is not suitable for direct analysis by GC-MS without derivatization.

However, GC-MS plays a crucial role in the broader analytical context by identifying and quantifying related volatile or semi-volatile substances that may be present in a sample. This can include volatile impurities from the manufacturing or degradation process of the parent compound, Spinosyn A, or volatile components within a complex sample matrix. unar.ac.id In research applications, GC-MS can be used in a non-targeted screening mode to identify unknown volatile compounds that might co-exist with the primary analyte, providing a more complete chemical profile of the sample. uoguelph.ca

Detection and Quantification in Complex Biological and Environmental Samples

Analyzing this compound in matrices such as soil, water, plant tissues, or animal tissues presents significant challenges due to the low concentrations and the presence of interfering substances. uniscience.co.krnih.gov Effective detection and quantification require meticulous sample preparation and validated analytical methods.

The goal of sample preparation is to extract the analyte from the matrix and remove interfering components prior to instrumental analysis. The choice of protocol depends heavily on the specific matrix.

For environmental and food matrices, a common approach involves an initial extraction with an organic solvent mixture, such as acetonitrile and water. nih.govnih.gov For animal tissues, different solvent systems may be required; for instance, an 80:20 acetonitrile/water solution for lean tissues and a 60:40 hexane/dichloromethane solution for fat. epa.gov

Following the initial extraction, a cleanup step is typically necessary to remove co-extracted matrix components. This is often achieved through liquid-liquid partitioning and/or solid-phase extraction (SPE). nih.gov SPE cartridges, such as C18 or silica (B1680970), are widely used to selectively retain the analyte while allowing interfering substances to pass through, after which the analyte is eluted with a small volume of a strong solvent. epa.govnih.gov

Table 2: General Sample Preparation Protocols for Spinosyns in Various Matrices

| Matrix | Extraction Step | Cleanup Step |

| Crops/Plant Material | Homogenize with acetonitrile/water. nih.gov | Solid-Phase Extraction (C18 or silica cartridge). nih.gov |

| Soil/Sediment | Extraction with alkaline methanol/water. fao.org | Liquid-liquid partitioning and/or SPE. nih.gov |

| Animal Tissues (Lean) | Homogenize with acetonitrile/water (80:20). epa.gov | Liquid-liquid partitioning followed by SPE. epa.gov |

| Animal Tissues (Fat) | Homogenize with hexane/dichloromethane (60:40). epa.gov | Silica and cyclohexyl SPE. epa.gov |

| Water | Extraction with methyl tert-butyl ether. fao.org | Direct analysis or dilution of extract. fao.org |

To ensure that analytical data is reliable, accurate, and reproducible, the chosen analytical method must be validated for each specific matrix. Method validation is a formal process that establishes the performance characteristics of a method, demonstrating its suitability for the intended purpose. globalresearchonline.netscielo.br Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. youtube.com

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. scielo.br

Accuracy : The closeness of agreement between the value which is accepted as a conventional true value and the value found. It is often assessed by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery. scielo.br For spinosyn methods, average recoveries typically range from 70% to 110%. nih.govepa.govfao.org

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). scielo.br For spinosyn residue analysis, RSD values are often required to be below 15-20%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For spinosad and its metabolites, validated LOQs in various matrices typically range from 0.001 to 0.05 µg/g (mg/kg). nih.govnih.govnih.gov

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. globalresearchonline.net

Table 3: Typical Method Validation Performance Data for Spinosyn Analysis in Complex Matrices

| Validation Parameter | Typical Performance Characteristic |

| Accuracy (Recovery) | 70% - 110% |

| Precision (RSD) | ≤ 15% |

| Limit of Quantitation (LOQ) | 0.01 - 0.05 µg/g (crops, tissues); nih.govnih.gov 0.0001 µg/mL (water) nih.gov |

| Linearity (R²) | ≥ 0.99 |

This table summarizes typical validation results for methods analyzing spinosad and its major metabolites, which serve as a benchmark for methods targeting the pseudoaglycone. nih.govnih.govnih.govdntb.gov.ua

Future Research Trajectories for Spinosyn a 17 Pseudoaglycone

Advanced Synthetic Approaches for Novel Analogs with Enhanced Activities

The unique tetracyclic structure of the spinosyn A 17-pseudoaglycone provides a fertile ground for creating new analogs that may exhibit enhanced insecticidal effects or novel biological functions. rsc.org Future synthetic strategies are poised to transcend basic modifications, venturing into more complex chemical methodologies. Researchers are actively investigating novel cyclization techniques and late-stage C-H functionalization to synthesize derivatives that were previously inaccessible. The primary objective is to build a diverse library of analogs by systematically altering the tetracyclic core, which will facilitate a thorough examination of structure-activity relationships (SAR). nih.gov For example, modifying the lactone ring or introducing different functional groups at key positions could yield compounds with a stronger affinity for the nicotinic acetylcholine (B1216132) receptor (nAChR), the main target of spinosyns. nih.gov

Deeper Mechanistic Insights into Biosynthesis and Enzymatic Transformations

While the general biosynthetic pathway of spinosyn A is known, the specific enzymes that assemble and modify the 17-pseudoaglycone core require more detailed study. researchgate.net Future research is expected to concentrate on characterizing the polyketide synthase (PKS) and the cyclases that construct the tetracyclic framework. researchgate.netnih.gov A clearer understanding of these enzymatic steps could pave the way for chemoenzymatic methods to produce novel spinosyn analogs. nih.gov By leveraging these enzymes, scientists may be able to create derivatives that are challenging to produce through conventional organic synthesis. nih.gov Additionally, identifying enzymes that can modify the pseudoaglycone could provide new biocatalytic tools for sustainable chemistry applications.

The biosynthesis of spinosyn A involves several key enzymatic transformations to form the 17-pseudoaglycone. researchgate.net The process includes the action of SAM-dependent methyltransferases SpnH, SpnI, and SpnK, which permethylate the rhamnose moiety attached to the tetracyclic core. researchgate.net The final step in the biosynthesis of spinosyn A is the coupling of the 17-pseudoaglycone with forosamine (B98537), a reaction catalyzed by the enzyme SpnP. researchgate.net

Comprehensive Elucidation of Environmental Transformation Products and Pathways

The environmental fate of spinosyn A is a critical area of research, with the 17-pseudoaglycone being a significant degradation product. bioaustralis.com Although photolysis and microbial activity are known to break down spinosyn A, the full range of transformation products and their formation pathways are not yet fully understood. regulations.gov Upcoming studies will utilize sophisticated analytical methods, such as high-resolution mass spectrometry and liquid chromatography, to identify and measure the degradation products of this compound in various environmental settings, including soil and water. nih.gov A detailed knowledge of these degradation pathways is essential for evaluating the long-term environmental presence and impact of spinosyn-based insecticides. One of the major transformation products identified in both water and sediment is 13,14 B-dihydro C17-pseudoaglycone spinosyn A. regulations.govnih.gov

Application as a Chemical Probe in Biological Systems

As the core structure that binds to the nAChR, the this compound is a promising chemical probe for studying this vital class of receptors. nih.gov Future research may focus on synthesizing tagged versions of the pseudoaglycone, for instance, by attaching fluorescent markers or photoaffinity labels. Such probes would allow scientists to visualize the receptor's binding sites with high accuracy and to observe the conformational shifts that happen when a ligand binds. These investigations could offer crucial insights into the molecular mechanisms of spinosyn's insecticidal action and support the development of new nAChR modulators for other therapeutic uses. It is important to note that this compound itself has weak insecticidal activity because the forosamine moiety is essential for potent effects. bioaustralis.comcaymanchem.com

Q & A

Q. What enzymatic steps are critical in the chemoenzymatic synthesis of Spinosyn A 17-pseudoaglycone?

The synthesis involves sequential enzymatic modifications. Starting from glucose 1-phosphate, Gtt catalyzes its conversion to intermediate 2, followed by Gdh (to 3), Epi (to 4), and Kre (to 5). In a parallel pathway, acyl-CoA precursors are processed via SpnA-E (to 11), SpnJ (to 12), SpnM (to 13), SpnF (to 14), SpnG (to 15), and SpnL (to 16). Finally, SpnP converts intermediate 10 into 17-pseudoaglycone (17), which is further modified to spinosyn A .

Q. Why is the forosamine moiety critical for the bioactivity of spinosyn derivatives?

Removal of the forosamine saccharide at the 17-position (e.g., via mild acidic hydrolysis) significantly reduces insecticidal activity. For example, 3'-Ethoxy-Spinosyn L 17-pseudoaglycone shows weak activity compared to its glycosylated counterpart, confirming that forosamine is essential for potency .

Q. What are the recommended storage conditions for this compound in experimental settings?

The compound should be stored at -20°C in solid form. Solutions in DMSO, ethanol, or methanol should be aliquoted to avoid repeated freeze-thaw cycles. Long-term stability is maintained at -80°C (6 months) or -20°C (1 month). Heating to 37°C and sonication are recommended to improve solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

Discrepancies in NMR or mass spectrometry data may arise from stereochemical variations or residual solvents. Use high-purity (>95%) samples (validated via HPLC) and compare with published spectra of authenticated standards. For novel derivatives, employ 2D-NMR techniques (e.g., COSY, HSQC) and X-ray crystallography to confirm structural assignments .

Q. What strategies optimize the semi-synthesis of spinosyn derivatives from 17-pseudoaglycone precursors?

Under weak sulfuric acid conditions, the C17 glycosidic bond of spinosyn A hydrolyzes preferentially over the C9 bond, yielding 17-pseudoaglycone. To synthesize analogues (e.g., spinetoram J), introduce functional groups via regioselective acylation or alkylation at the 9- or 17-positions, followed by enzymatic glycosylation to restore bioactivity .

Q. How can QSAR models improve the design of spinosyn-based insecticides?

Develop neural network-based QSAR models using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Train the model with bioactivity data (e.g., LD₅₀ against Heliothis virescens) to predict the impact of structural modifications. For example, replacing the forosamine with non-carbohydrate moieties often reduces activity, aligning with experimental observations .

Q. What experimental controls are essential when assessing the mutagenicity of spinosyn derivatives?

Include in vitro Ames tests (using Salmonella typhimurium strains) and mammalian cell assays (e.g., micronucleus tests). Spinosad (a spinosyn A/D mixture) showed no mutagenicity in these assays, but derivatives lacking glycosylation may require re-evaluation. Always compare with positive controls (e.g., ethyl methanesulfonate) and validate purity to exclude solvent-related artifacts .

Methodological Notes

- Handling Insoluble Samples : For solubility challenges, pre-warm solvents to 37°C, sonicate for 15 minutes, and centrifuge at 10,000×g to remove particulates .

- Structural Confirmation : Cross-reference synthetic intermediates with CAS-registered spectral databases and use chiral columns in HPLC to verify enantiomeric purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.